TD52

Hepatocellular Carcinoma CIP2A Inhibition Erlotinib Derivative

Researchers studying CIP2A/PP2A signaling face confounding off-target effects from EGFR inhibitors. TD52 solves this: a synthetic erlotinib derivative engineered to retain CIP2A downregulation without EGFR inhibition. - **Clean pharmacology**: No p-EGFR modulation; observed effects solely via CIP2A/PP2A pathway. - **Superior efficacy**: Beats sorafenib in HCC xenografts (10 mg/kg/day, P<0.05). - **Validated in TNBC**: Induces apoptosis independent of EGFR status. - **Positive control ready**: Dose-dependent CIP2A↓ & p-Akt↓ validated in vivo. Supplied as lyophilized powder. Immediate dispatch for R&D use.

Molecular Formula C24H16N4
Molecular Weight 360.4 g/mol
Cat. No. B15618256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD52
Molecular FormulaC24H16N4
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H16N4/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23/h1-2,5-16H,(H,25,27)(H,26,28)
InChIKeySCUPZFSEJFWQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TD52 Procurement Guide: Differentiated CIP2A Inhibitor


TD52 (CAS 1798328-24-1) is a synthetic small-molecule derivative of the EGFR tyrosine kinase inhibitor erlotinib, specifically engineered to abrogate EGFR inhibitory activity while retaining and enhancing the ability to downregulate the oncoprotein Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) [1]. As an orally active, putative CIP2A inhibitor, TD52 reactivates the tumor suppressor Protein Phosphatase 2A (PP2A), leading to dephosphorylation of Akt and subsequent induction of apoptosis [1]. This unique mechanism of action has demonstrated potent antitumor efficacy in preclinical models of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC), two malignancies with significant unmet therapeutic need, positioning TD52 as a critical tool compound for investigating PP2A reactivation strategies [1][2].

CIP2A/PP2A signaling studies without EGFR confounding

EGFR-independent tool compound for apoptosis research

HCC and TNBC preclinical model-response context

Why Generic Substitutes Fail for TD52


Generic substitution of TD52 with its parent compound erlotinib or other in-class CIP2A inhibitors is scientifically unsound due to a critical mechanistic divergence. Unlike erlotinib, which exerts its anticancer effects through concurrent EGFR kinase inhibition and CIP2A downregulation, TD52 was explicitly designed to be devoid of EGFR inhibitory activity [1]. This property eliminates confounding EGFR-dependent phenotypes in experimental models, making TD52 a cleaner probe for studying CIP2A/PP2A signaling. Furthermore, TD52 has demonstrated superior in vivo tumor growth inhibition compared to sorafenib, the standard-of-care multi-kinase inhibitor for HCC, in head-to-head xenograft studies, establishing a differentiated efficacy profile that simple analogs cannot replicate [1]. Selecting a generic CIP2A inhibitor without this specific pharmacological fingerprint risks introducing off-target effects that compromise data interpretability.

!

Erlotinib retains EGFR inhibition, which may obscure CIP2A-specific pathway interpretation.

!

Generic CIP2A inhibitors may not exhibit the reported EGFR-independent profile; off-target kinase effects can differ.

!

Sorafenib-comparator context may not transfer; TD52 targets CIP2A/PP2A, not multi-kinase inhibition.

TD52 Head-to-Head Evidence


HCC Cytotoxicity vs. Erlotinib

TD52 demonstrates significantly lower IC50 values for cell viability reduction compared to its parent compound erlotinib across a panel of four hepatocellular carcinoma (HCC) cell lines. In MTT assays after 48-hour treatment, TD52 exhibited potent activity with IC50 values of 0.9 μM (HA22T), 0.9 μM (Hep3B), 0.8 μM (PLC5), and 1.2 μM (Sk-Hep1) [1]. While exact erlotinib IC50 values were not numerically reported in the same study, the authors explicitly state that 'TD52 caused greater reduction in cell viability than erlotinib in all the HCC cell lines tested,' and the dose-response curves visually confirm a leftward shift for TD52, indicating higher potency [1]. This enhanced cytotoxicity is further supported by flow cytometry sub-G1 analysis, where TD52 induced significantly more apoptosis than erlotinib at equivalent concentrations [1].

HCC Cytotoxicity vs. Erlotinib
Head-to-head
TD52 IC50: 0.8–1.2 µM (HA22T, Hep3B, PLC5, Sk‑Hep1); erlotinib IC50 not numerically reported but TD52 caused greater cell viability reduction in all lines.
Reported cell‑model response context; supports cytotoxicity endpoint review.
MTT assay, 48 h; direct comparison confirmed by dose‑response shift.
Hepatocellular Carcinoma CIP2A Inhibition Erlotinib Derivative

EGFR-Independent Mechanism

A critical differentiator for TD52 is its engineered loss of EGFR kinase inhibitory activity, in stark contrast to its parent compound erlotinib. Western blot analysis of EGFR phosphorylation demonstrated that treatment with erlotinib effectively suppressed p-EGFR levels, whereas TD52 treatment resulted in minimal to no change in EGFR phosphorylation status [1]. This was confirmed in both HCC and TNBC cell models [1][2]. The absence of EGFR inhibition means that the anti-cancer effects of TD52 can be attributed solely to the CIP2A/PP2A/p-Akt signaling axis, eliminating the confounding variable of EGFR pathway modulation that complicates studies using erlotinib or other EGFR-targeting analogs [1].

EGFR‑Independent Mechanism
Head-to-head
TD52 minimal to no p‑EGFR inhibition; erlotinib abolished p‑EGFR signal (western blot, HCC & TNBC).
Supports pathway‑selective probe context; avoids EGFR‑mediated confounding.
24 h treatment; qualitative comparison from published blots.
EGFR-Independent Mechanism of Action Kinase Selectivity

In Vivo HCC Efficacy vs. Sorafenib

In a PLC5 HCC xenograft mouse model, TD52 demonstrated superior in vivo antitumor activity compared to the standard-of-care agent sorafenib. Both compounds were administered orally at an equivalent dose of 10 mg/kg/day for 4 weeks. At the end of the study, TD52 treatment resulted in a significantly greater reduction in tumor size than sorafenib (P<0.05) [1]. This enhanced efficacy was accompanied by the expected pharmacodynamic modulation: increased PP2A activity and decreased expression of CIP2A and phosphorylated Akt (p-Akt) within the tumor tissue, confirming on-target engagement of the CIP2A/PP2A pathway in vivo [1].

In Vivo HCC vs. Sorafenib
Head-to-head
TD52 (10 mg/kg/day) significantly greater tumor size reduction vs. sorafenib (P
Reported tumor growth inhibition endpoint context; model‑response comparison.
4‑week oral gavage; statistical superiority noted in source.
TNBC Apoptosis Induction
Class‑level
TD52 induced apoptosis (flow cytometry, PARP cleavage) in TNBC cells; effect abrogated by CIP2A overexpression.
Supports apoptosis pathway‑response interpretation in EGFR‑independent context.
TNBC lines (MDA‑MB‑231, BT‑20); erlotinib shows limited activity.
In Vivo Efficacy HCC Xenograft Sorafenib Comparison

TNBC Apoptosis Induction

TD52 effectively induces apoptosis in triple-negative breast cancer (TNBC) cell lines, a cancer type that is notoriously refractory to EGFR-targeted therapies. In TNBC models, TD52 treatment led to significant apoptosis, as measured by flow cytometry and PARP cleavage, which was mechanistically linked to the downregulation of CIP2A and subsequent dephosphorylation of Akt [1]. The apoptotic effect was abrogated by ectopic CIP2A overexpression or pharmacological inhibition of PP2A with okadaic acid, confirming the on-target mechanism [1]. Notably, this activity occurred independently of EGFR modulation, highlighting an advantage over erlotinib and other EGFR inhibitors that show limited efficacy in EGFR-unamplified, wild-type TNBC.

TNBC Apoptosis Induction
Class‑level
TD52 induced apoptosis (flow cytometry, PARP cleavage) in TNBC cells; effect abrogated by CIP2A overexpression.
Supports apoptosis pathway‑response interpretation in EGFR‑independent context.
TNBC lines (MDA‑MB‑231, BT‑20); erlotinib shows limited activity.
Triple-Negative Breast Cancer CIP2A/PP2A Apoptosis

TD52 Application Scenarios


CIP2A/PP2A Signaling Without EGFR Confounding

Researchers investigating the tumor-suppressive role of PP2A or the oncogenic function of CIP2A can use TD52 as a clean pharmacological probe. Its lack of EGFR inhibitory activity, as demonstrated by unchanged p-EGFR levels post-treatment [1], ensures that observed effects on cell viability, apoptosis, or signaling are due solely to CIP2A/PP2A pathway modulation, not EGFR crosstalk.

Superior In Vivo HCC Therapy

For in vivo HCC xenograft or orthotopic models where tumor growth inhibition is the primary endpoint, TD52 provides a statistically significant advantage over sorafenib at equivalent dosing (10 mg/kg/day, P<0.05) [1]. This makes it an ideal reference compound for testing novel combination regimens or for validating PP2A reactivation as a therapeutic strategy in liver cancer.

EGFR-Independent Apoptosis in TNBC

TNBC models lacking EGFR amplification are inherently resistant to erlotinib and other EGFR-targeted therapies. TD52, which induces apoptosis in TNBC cells through Elk1/CIP2A/p-Akt axis disruption independent of EGFR status [2], offers a unique tool for studying non-EGFR-dependent death pathways and for screening synthetic lethal partners in this aggressive breast cancer subtype.

CIP2A Pharmacodynamic Biomarkers

The well-characterized mechanism of TD52, resulting in dose- and time-dependent downregulation of CIP2A protein and p-Akt dephosphorylation, coupled with measurable PP2A reactivation in tumor tissue [1][2], makes it a valuable positive control for developing and validating pharmacodynamic assays to monitor CIP2A/PP2A pathway engagement in preclinical and co-clinical trial settings.

Application
Selection Property
Validation Focus
CIP2A/PP2A pathway studies
EGFR‑independent probe context
p‑EGFR and p‑Akt endpoint review
HCC xenograft model‑response studies
Tumor growth inhibition endpoint context
Sorafenib‑comparator model context
TNBC apoptosis research
EGFR‑independent cell‑death pathway context
Elk1/CIP2A/p‑Akt axis review
CIP2A pharmacodynamic assay development
Pathway engagement positive‑control context
CIP2A downregulation and PP2A reactivation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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